molecular formula C16H15NO B091531 3-Benzyl-3-phenylazetidin-2-one CAS No. 17197-61-4

3-Benzyl-3-phenylazetidin-2-one

Cat. No.: B091531
CAS No.: 17197-61-4
M. Wt: 237.3 g/mol
InChI Key: MNAKQZFPMNVHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-phenylazetidin-2-one is a chemical compound of significant interest in organic and medicinal chemistry, primarily due to its core β-lactam (azetidin-2-one) structure. β-Lactams are recognized as privileged scaffolds in drug discovery, serving as versatile templates for the design of novel bioactive molecules . Beyond their classical role as antibiotics, β-lactam derivatives are extensively investigated as potent inhibitors of various biological targets. Recent research highlights the application of substituted β-lactams as novel cancer therapeutics, particularly as microtubule-targeting agents that inhibit tubulin polymerisation and induce apoptosis in cancer cells, analogous to the mechanism of action of combretastatin A-4 . Furthermore, the β-lactam ring is a key intermediate in synthetic organic chemistry, enabling access to a diverse range of nitrogen-containing compounds and serving as a rigid scaffold that can lock bioactive conformations . This product, this compound, with its distinct benzyl and phenyl substituents, is a valuable building block for these research applications. It is provided for use in the synthesis and exploration of new pharmaceutical agents, enzyme inhibitors, and other biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17197-61-4

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

3-benzyl-3-phenylazetidin-2-one

InChI

InChI=1S/C16H15NO/c18-15-16(12-17-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)

InChI Key

MNAKQZFPMNVHMW-UHFFFAOYSA-N

SMILES

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3

Synonyms

3-Benzyl-3-phenylazetidin-2-one

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-benzyl-3-phenylazetidin-2-one, enabling a comparative assessment of their synthesis, reactivity, and biological activities:

3-Chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1,3-thiazolyl]-4-phenylazetidin-2-one

  • Structure : Differs by the substitution of a chloro group at the 1-position and a thiazolyl-benzo[f]chromen moiety at the 4-position.
  • Synthesis : Prepared via a five-step reaction sequence involving condensation and cyclization steps .
  • Biological Activity : Exhibits potent antimicrobial activity against Klebsiella pneumoniae and anti-inflammatory effects. The 2-position substitution on the phenyl ring is critical for activity .
  • Key Difference: The thiazolyl and chromen groups enhance π-π stacking interactions, improving binding to microbial targets compared to simpler azetidinones.

5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

  • Structure: A thiazolidinone core with benzylidene and phenyl substituents.
  • Crystallographic Data: Single-crystal X-ray analysis confirms a planar thiazolidinone ring with intermolecular hydrogen bonding influencing packing .
  • Reactivity: The exocyclic imine group facilitates nucleophilic additions, contrasting with the electrophilic β-lactam ring in azetidinones.
  • Key Difference: Thiazolidinones are less strained than azetidinones, reducing their reactivity but improving metabolic stability.

(R)-4-Benzyl-3-propionyloxazolidin-2-one

  • Structure: An oxazolidinone analog with a benzyl group at the 4-position and a propionyl group at the 3-position.
  • Applications: Widely used as a chiral auxiliary in asymmetric synthesis due to its rigid oxazolidinone ring .
  • Key Difference: Oxazolidinones lack the strained β-lactam ring, making them less reactive but more thermally stable than azetidinones.

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Structure: A benzodiazepinone derivative with a phenyl group and amino substitution.
  • Biological Role: Benzodiazepinones are central nervous system (CNS) agents, targeting GABA receptors .
  • Key Difference: The seven-membered diazepine ring reduces ring strain compared to azetidinones, altering pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity/Application Reactivity Profile
This compound Azetidin-2-one 3-Benzyl, 3-phenyl Antimicrobial (inferred) High (β-lactam strain)
3-Chloro-4-phenylazetidin-2-one Azetidin-2-one 3-Chloro, 4-phenyl-thiazolyl Antimicrobial, anti-inflammatory Moderate (thiazolyl)
5-Benzylidene-3-phenylthiazolidinone Thiazolidin-4-one 5-Benzylidene, 3-phenyl Crystallographic model Low (stable thiazolidinone)
(R)-4-Benzyl-oxazolidin-2-one Oxazolidin-2-one 4-Benzyl, 3-propionyl Chiral auxiliary in synthesis Low (non-strained)
3-Amino-5-phenylbenzodiazepin-2-one Benzodiazepin-2-one 3-Amino, 5-phenyl CNS modulation Low (GABA receptor binding)

Research Findings and Implications

  • Antimicrobial Activity: Azetidinones with electron-withdrawing substituents (e.g., chloro in ) show enhanced activity due to increased electrophilicity of the β-lactam ring.
  • Synthetic Utility: Oxazolidinones (e.g., ) are preferred for asymmetric synthesis, while azetidinones are explored for targeted drug delivery.
  • Structural Stability: Thiazolidinones () and benzodiazepinones () exhibit greater metabolic stability, making them suitable for oral administration compared to azetidinones.

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